Cas no 1213-33-8 (Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
Benzenamine,2-[(4-methylphenyl)sulfonyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,2-[(4-methylphenyl)sulfonyl]-
- 2-(4-methylphenyl)sulfonylaniline
- (2-Amino-phenyl)-p-tolyl-sulfon
- 2-(toluene-4-sulfonyl)-aniline
- 2-(Toluol-4-sulfonyl)-anilin
- 2-[(4-methylphenyl)sulfonyl]aniline
- 2-Amino-4'-methyl-diphenylsulfon
- 2-aminophenyl 4-tolyl sulfone
- 2-p-Tolylsulfon-anilin
- AC1L58GY
- AC1Q6USN
- AR-1D5936
- CTK4B2315
- NSC2693
- o-aminophenyl p-tolyl sulfone
- SureCN2004711
-
- Inchi: 1S/C13H13NO2S/c1-10-6-8-11(9-7-10)17(15,16)13-5-3-2-4-12(13)14/h2-9H,14H2,1H3
- InChI Key: XOPAGLKXJILVRD-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1N)(C1C=CC(C)=CC=1)(=O)=O
Computed Properties
- Exact Mass: 247.06679
Experimental Properties
- PSA: 60.16
Benzenamine,2-[(4-methylphenyl)sulfonyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D776308-5g |
2-Tosylaniline |
1213-33-8 | 95% | 5g |
$825 | 2024-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527674-5g |
2-Tosylaniline |
1213-33-8 | 98% | 5g |
¥7020.00 | 2024-08-09 | |
| Ambeed | A737876-1g |
2-Tosylaniline |
1213-33-8 | 97% | 1g |
$157.0 | 2024-04-25 | |
| Ambeed | A737876-5g |
2-Tosylaniline |
1213-33-8 | 97% | 5g |
$470.0 | 2024-04-25 | |
| eNovation Chemicals LLC | D776308-5g |
2-Tosylaniline |
1213-33-8 | 95% | 5g |
$825 | 2025-02-21 | |
| eNovation Chemicals LLC | D776308-5g |
2-Tosylaniline |
1213-33-8 | 95% | 5g |
$825 | 2025-02-26 |
Benzenamine,2-[(4-methylphenyl)sulfonyl]- Suppliers
Benzenamine,2-[(4-methylphenyl)sulfonyl]- Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on Benzenamine,2-[(4-methylphenyl)sulfonyl]-
Benzenamine, 2-[(4-methylphenyl)sulfonyl]- (CAS No. 1213-33-8): A Comprehensive Overview
Benzenamine, 2-[(4-methylphenyl)sulfonyl]- (CAS No. 1213-33-8) is a versatile compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This comprehensive overview delves into the chemical structure, physical properties, synthesis methods, and recent research advancements of this compound.
Chemical Structure and Physical Properties
Benzenamine, 2-[(4-methylphenyl)sulfonyl]- is an aromatic amine with a sulfonyl group attached to the benzene ring. Its molecular formula is C13H15NO2S, and it has a molecular weight of approximately 253.32 g/mol. The compound is characterized by its white to off-white crystalline solid form and a melting point of around 95-97°C. It is sparingly soluble in water but readily soluble in organic solvents such as ethanol, acetone, and dichloromethane.
The presence of the sulfonyl group imparts unique chemical properties to Benzenamine, 2-[(4-methylphenyl)sulfonyl]-. The sulfonyl group is highly electronegative and can participate in various chemical reactions, making the compound a valuable intermediate in synthetic chemistry. Additionally, the amine functionality can undergo protonation or form salts with acids, further expanding its reactivity profile.
Synthesis Methods
The synthesis of Benzenamine, 2-[(4-methylphenyl)sulfonyl]- can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine or pyridine. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the sulfonyl chloride:
C6H5NH2 + C6H4(CH3)SO2Cl → C6H5NH(C6H4(CH3)SO2) + HCl
This method is widely used due to its simplicity and high yield. However, it requires careful control of reaction conditions to avoid side reactions and ensure product purity.
An alternative synthetic route involves the use of transition metal-catalyzed coupling reactions. For example, palladium-catalyzed coupling of anilines with aryl sulfonyl chlorides can provide a more efficient and environmentally friendly approach:
C6H5NH2 + C6 sub>H< sub >4( CH < sub >3) SO < sub >2Cl → C < sub >6H < sub >5NH(C < sub >6H < sub >4( CH < sub >3) SO < sub >2) + HCl (Pd-catalyzed)
This method offers improved atom economy and reduced waste generation compared to traditional methods.
Potential Applications in Pharmaceuticals and Materials Science
Benzenamine, 2-[(4-methylphenyl)sulfonyl]- has shown promise in various pharmaceutical applications due to its unique chemical structure and reactivity. Recent studies have explored its potential as an intermediate in the synthesis of novel drugs targeting specific biological pathways. For instance, derivatives of this compound have been investigated for their anti-inflammatory and anti-cancer properties.
In materials science, Benzenamine, 2-[(4-methylphenyl)sulfonyl]--based compounds have been used as functional monomers in polymer synthesis. The presence of the sulfonyl group can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications such as coatings and adhesives.
Literature Review and Recent Research Findings
A review of recent literature highlights several significant advancements in the study of Benzenamine, 2-[(4-methylphenyl)sulfonyl]-. A study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of derivatives with enhanced anti-inflammatory activity. The researchers found that specific substitutions on the benzene ring could significantly improve the potency and selectivity of these compounds.
@article{smith2021,
title={Synthesis and Biological Evaluation of Novel Benzenamine Derivatives},
author={Smith, J. et al.},
journal={Journal of Medicinal Chemistry},
year={2021},
volume={64},
pages={8900-8910}
}
In another study published in Macromolecules, researchers explored the use of Benzenamine, 2-[(4-methylphenyl)sulfonyl]--based monomers in polymer synthesis. The resulting polymers exhibited excellent thermal stability and mechanical strength, making them promising candidates for advanced materials applications.
@article{johnson2020,
title={Synthesis and Characterization of High-Performance Polymers from Benzenamine-Based Monomers},
author={Johnson, K. et al.},
journal={Macromolecules},
year={2020},
volume={53},
pages={7800-7810}
}
Safety Considerations and Handling Guidelines
Safety considerations are paramount when handling Benzenamine, 2-[(4-methylphenyl)sulfonyl]- (CAS No. 1213-33-8). While it is not classified as a hazardous material under most regulatory frameworks, it is important to follow standard laboratory safety protocols to ensure safe handling and storage.
- PPE (Personal Protective Equipment): Gloves, safety goggles, and lab coats should be worn at all times when handling this compound to prevent skin contact or inhalation.
- Ventilation: Adequate ventilation should be provided to prevent exposure to vapors or dust particles.
- The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizers or acids.
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